

Solvent Yellow 56: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Solvent Yellow 56**

Cat. No.: **B7821021**

[Get Quote](#)

An In-depth Examination of the Azo Dye **Solvent Yellow 56** for Scientific and Drug Development Applications

Introduction

Solvent Yellow 56, a prominent member of the azo dye family, is a synthetic organic compound widely utilized for its vibrant yellow hue.^{[1][2]} Chemically identified as N,N-diethyl-4-(phenylazo)aniline, it is also known by various synonyms including C.I. 11021 and 4-(Diethylamino)azobenzene.^{[3][4]} Its lipophilic nature renders it soluble in a variety of organic solvents and insoluble in water, making it suitable for coloring non-aqueous media such as plastics, waxes, oils, and printing inks.^[5] The core structure of **Solvent Yellow 56** features a characteristic azo bridge (-N=N-) linking two aromatic moieties, a defining feature of azo dyes. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and toxicological profile of **Solvent Yellow 56**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Solvent Yellow 56 is a reddish-yellow powder with a range of physical and chemical properties that are critical for its application and handling. These properties are summarized in the tables below.

General and Physical Properties

Property	Value	Reference(s)
CAS Number	2481-94-9	
Molecular Formula	$C_{16}H_{19}N_3$	
Molecular Weight	253.34 g/mol	
Appearance	Reddish-yellow powder	
Melting Point	94-100 °C	
Density	0.46 g/cm ³	
Heat Resistance (in Polystyrene)	220 °C	

Solubility

The solubility of **Solvent Yellow 56** in various organic solvents at 20°C is presented below.

Solvent	Solubility (g/L)
Acetone	171
Butyl Acetate	146
Methylbenzene	371
Dichloromethane	500
Ethyl Alcohol	15

Spectroscopic Properties

While specific molar absorptivity data is not readily available in the reviewed literature, the UV-Vis spectrum of the closely related protonated 4-(dimethylamino)azobenzene (dmaABH⁺) shows a visible absorption band starting at approximately 17912 cm⁻¹ (around 558 nm), which is red-shifted compared to protonated azobenzene. This suggests that **Solvent Yellow 56** will have a strong absorption in the visible region, characteristic of its yellow color. The electronic spectrum of dmaABH⁺ exhibits a two-band system, one in the visible and another in the

ultraviolet region (27800–41700 cm^{-1} or approximately 240-360 nm). The spectrum of the neutral dimethylaminoazobenzene (a close analog) shows an $n \rightarrow \pi^*$ transition band in the 300-350 nm range.

Synthesis of Solvent Yellow 56

The primary method for the synthesis of **Solvent Yellow 56** is through a diazo coupling reaction. This process involves two main stages: the diazotization of aniline and the subsequent coupling of the resulting diazonium salt with N,N-diethylaniline.

Experimental Protocol: Synthesis of Solvent Yellow 56

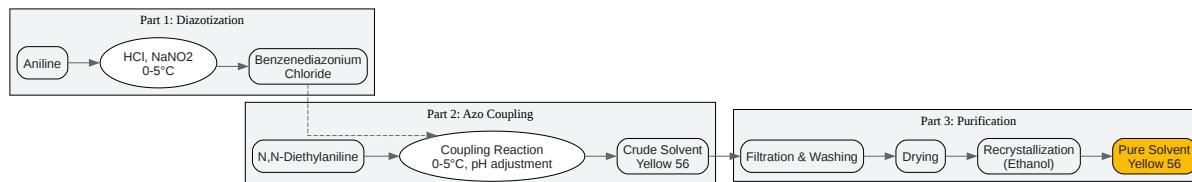
Materials:

- Aniline
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl)
- N,N-Diethylaniline
- Sodium hydroxide (NaOH)
- Ice
- Ethanol (for recrystallization)

Procedure:

Part 1: Diazotization of Aniline

- In a beaker, dissolve a specific molar equivalent of aniline in an aqueous solution of hydrochloric acid.
- Cool the solution to 0-5°C in an ice bath with constant stirring.
- In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.


- Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains between 0-5°C.
- Stir the resulting diazonium salt solution for 15-30 minutes at this temperature.

Part 2: Azo Coupling

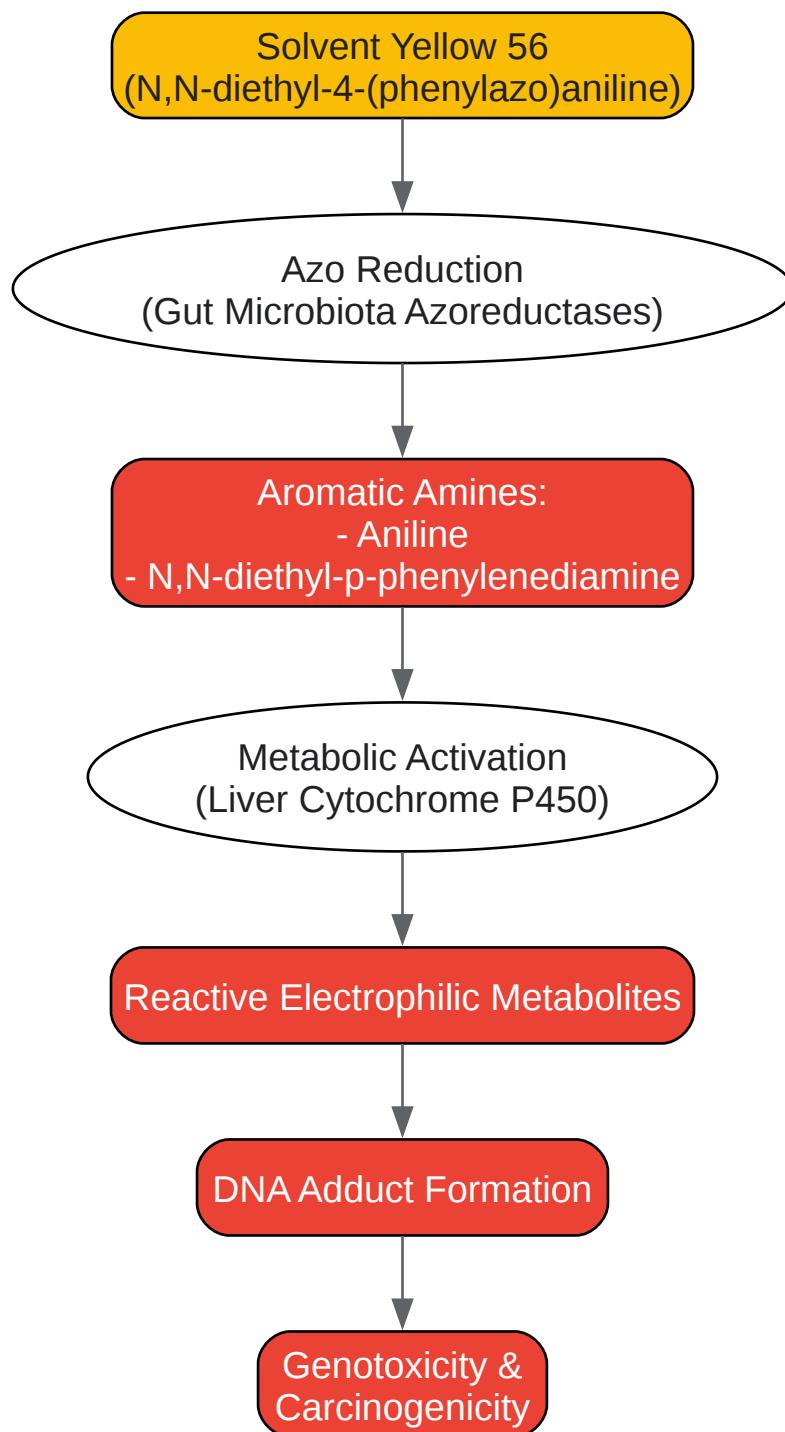
- In a separate beaker, dissolve an equimolar amount of N,N-diethylaniline in a suitable solvent, such as ethanol or a dilute acid solution.
- Cool this solution to 0-5°C in an ice bath.
- Slowly add the cold diazonium salt solution to the cold N,N-diethylaniline solution with vigorous stirring.
- Maintain the temperature at 0-5°C and adjust the pH of the reaction mixture to be slightly acidic to neutral by the slow, dropwise addition of a sodium hydroxide solution. A colored precipitate of **Solvent Yellow 56** should form.
- Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

Part 3: Isolation and Purification

- Collect the precipitated **Solvent Yellow 56** by vacuum filtration using a Büchner funnel.
- Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
- Dry the crude product in a desiccator or a vacuum oven at a low temperature.
- The dye can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of higher purity.

[Click to download full resolution via product page](#)

Synthesis Workflow for **Solvent Yellow 56**


Toxicological Profile

The toxicological properties of azo dyes, including **Solvent Yellow 56**, are of significant interest to researchers and regulatory bodies. The primary concern stems from the metabolic cleavage of the azo bond, which can release potentially harmful aromatic amines.

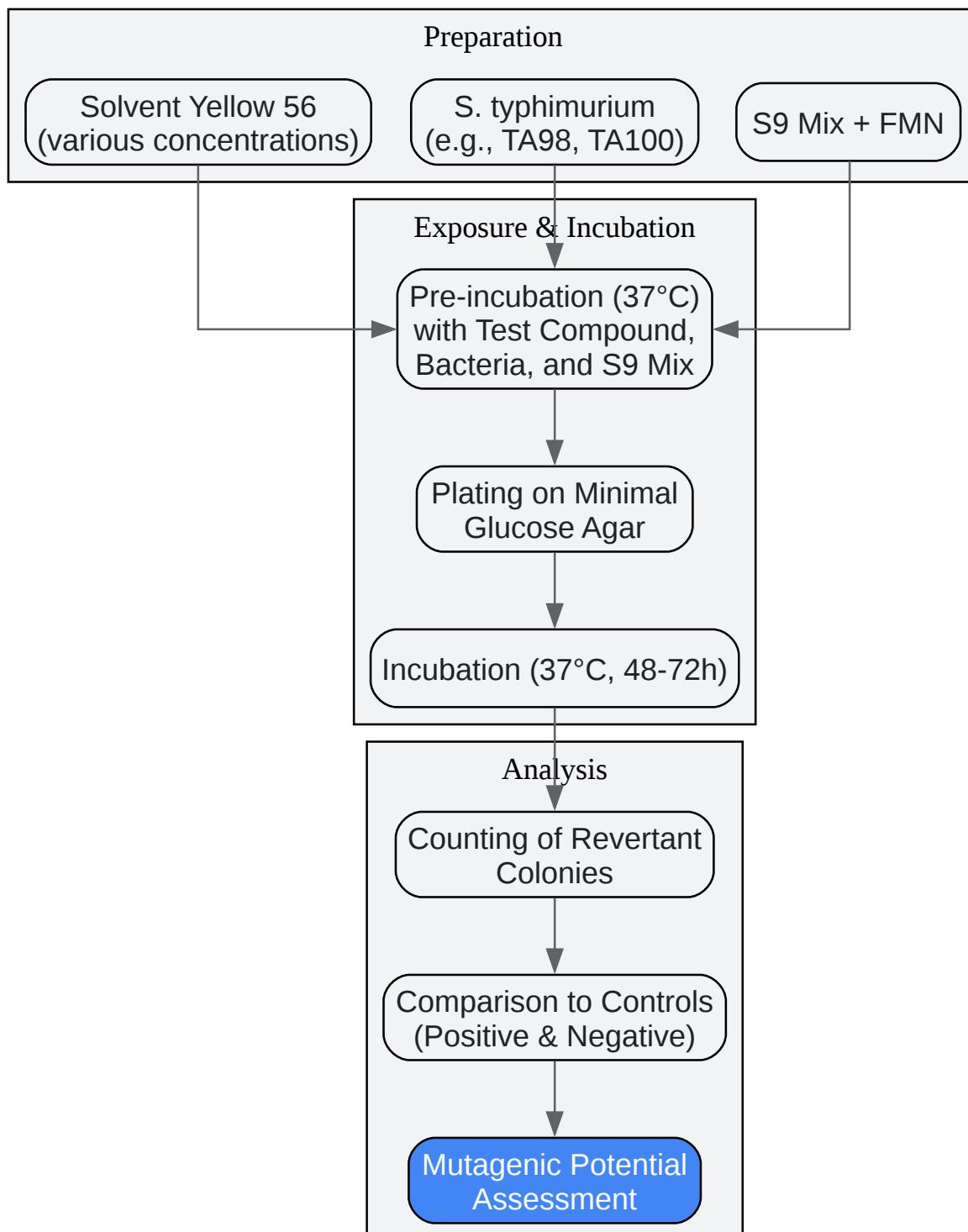
Metabolism

The metabolism of azo dyes is a critical factor in their toxicity. In the mammalian gut, anaerobic bacteria produce azoreductase enzymes that cleave the azo linkage (-N=N-). This reductive cleavage breaks the dye molecule into its constituent aromatic amines. In the case of **Solvent Yellow 56**, this process would yield aniline and N,N-diethyl-p-phenylenediamine.

These resulting aromatic amines can then be absorbed into the bloodstream and undergo further metabolic activation in the liver, primarily by cytochrome P450 enzymes. This activation can lead to the formation of reactive electrophilic species that can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating carcinogenesis.

[Click to download full resolution via product page](#)

Metabolic Pathway of **Solvent Yellow 56**


Toxicological Endpoints and Experimental Protocols

Mutagenicity: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond.

Experimental Protocol: Modified Ames Test for Azo Dyes

- **Bacterial Strains:** *Salmonella typhimurium* strains TA98 and TA100 are commonly used as they are sensitive to frameshift and base-pair substitution mutagens, respectively.
- **Metabolic Activation:** A liver homogenate fraction (S9) is used to mimic mammalian metabolism. For azo dyes, the S9 mix is often supplemented with flavin mononucleotide (FMN) to enhance the activity of azoreductases.
- **Procedure:** a. Prepare a top agar containing a trace amount of histidine and biotin. b. In a test tube, combine the test compound (**Solvent Yellow 56**) at various concentrations, the S9/FMN mixture, and the bacterial culture. c. Pre-incubate the mixture at 37°C for 20-30 minutes to allow for metabolic activation and azo reduction. d. Add the top agar to the mixture, vortex briefly, and pour it onto a minimal glucose agar plate. e. Incubate the plates at 37°C for 48-72 hours.
- **Data Analysis:** A positive result is indicated by a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.

[Click to download full resolution via product page](#)

Ames Test Workflow for Azo Dyes

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

- **Cell Culture:** Plate a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere overnight.
- **Treatment:** Expose the cells to various concentrations of **Solvent Yellow 56** for a defined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- **MTT Addition:** After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** The MTT is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan precipitate. Add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Cell viability is expressed as a percentage of the control. A dose-dependent decrease in absorbance indicates the cytotoxic effect of the compound.

Conclusion

Solvent Yellow 56 is a commercially important azo dye with well-defined chemical and physical properties. Its synthesis is a standard process in industrial organic chemistry. From a toxicological perspective, the primary concern is its metabolic conversion to aromatic amines, which can be genotoxic. Standardized assays such as the Ames test and MTT assay are crucial tools for evaluating the mutagenic and cytotoxic potential of **Solvent Yellow 56** and its metabolites. This technical guide provides researchers and drug development professionals with a foundational understanding of this compound, emphasizing the importance of appropriate handling and thorough toxicological assessment in its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solvent Yellow 56 | CymitQuimica [cymitquimica.com]
- 2. Solvent Yellow 56 - Wikipedia [en.wikipedia.org]
- 3. Solvent Yellow 56 | C16H19N3 | CID 17204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. worlddyeveriety.com [worlddyeveriety.com]
- To cite this document: BenchChem. [Solvent Yellow 56: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7821021#solvent-yellow-56-as-a-member-of-the-azo-dye-family>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com